The Chemical Structure, Properties, and Synthesis of 3,7-Dimethyl-2-methylene-oct-6-enal: A Comprehensive Technical Guide
The Chemical Structure, Properties, and Synthesis of 3,7-Dimethyl-2-methylene-oct-6-enal: A Comprehensive Technical Guide
Executive Summary
3,7-Dimethyl-2-methylene-oct-6-enal (commonly known in the fragrance industry as Bergamal or α-methylene citronellal) is a highly versatile α,β-unsaturated aldehyde. Structurally characterized by a terminal methylene group conjugated with an aldehyde, alongside an isolated trisubstituted olefin, this compound serves as both a high-value olfactory agent and a critical synthetic intermediate. This whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating organocatalytic synthesis protocol, and explores its industrial applications.
Molecular Architecture & Physicochemical Profile
The reactivity and utility of 3,7-dimethyl-2-methylene-oct-6-enal stem directly from its bifunctional nature. The conjugated α-methylene aldehyde moiety is a potent Michael acceptor and a highly reactive dienophile in Diels-Alder cycloadditions[1]. Meanwhile, the isolated double bond at the C6 position remains available for orthogonal functionalization, such as epoxidation or hydroboration.
To establish a baseline for analytical and synthetic work, the core physicochemical properties are summarized below.
Table 1: Physicochemical & Structural Data
| Property | Value |
| IUPAC Name | 3,7-dimethyl-2-methylideneoct-6-enal[2] |
| Common Synonyms | Bergamal, α-methylene citronellal, 2-methylenecitronellal[3] |
| CAS Registry Numbers | 22418-66-2 (Racemic)[3], 141608-97-1 (S-enantiomer)[2] |
| Molecular Formula | C₁₁H₁₈O[2] |
| Molecular Weight | 166.26 g/mol [2] |
| Boiling Point | 68 °C at 0.3 mmHg[4] |
| XLogP3-AA | 3.4 (Indicating moderate lipophilicity)[2] |
| Odor Profile | Citrus, petitgrain, bergamot, fresh green woody[3],[5] |
Mechanistic Pathways: Organocatalytic α-Methylenation
Historically, the direct cross-aldol condensation of aldehydes with aqueous formaldehyde is plagued by side reactions, including homo-aldol condensation, Cannizzaro reactions, and the formation of complex polyoxymethylene oligomers.
To circumvent these issues, modern synthetic approaches utilize synergistic organocatalysis . The benchmark protocol, developed by Erkkilä and Pihko, employs a dual-catalyst system comprising a secondary amine (pyrrolidine) and a weak Brønsted acid (4-(dimethylamino)benzoic acid, or 4-DMABA)[6].
Causality of the Catalytic Design:
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Enamine Formation: Pyrrolidine rapidly condenses with the starting material (citronellal) to form a highly nucleophilic enamine intermediate. This completely bypasses the traditional enolate pathway, preventing unwanted homo-aldol oligomerization.
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Electrophile Activation: 4-DMABA (acting as a proton shuttle) activates the aqueous formaldehyde without dropping the pH to a level that would hydrolyze the enamine.
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C-C Bond Formation & Elimination: The enamine attacks the activated formaldehyde to form an iminium ion. Subsequent hydrolysis and elimination of the amine catalyst yield the terminal methylene group, driving the reaction forward thermodynamically.
Catalytic cycle of the pyrrolidine/4-DMABA mediated α-methylenation of citronellal.
Experimental Protocol: Scalable Synthesis of Bergamal
The following step-by-step methodology is adapted from the validated Organic Syntheses procedure[4],[6]. This protocol is designed to be a self-validating system; successful execution is confirmed by the specific boiling point during distillation and the diagnostic NMR shifts of the terminal methylene protons.
Required Reagents
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(±)-Citronellal: 40.0 mmol (7.20 mL)
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37% Aqueous Formaldehyde: 40.0 mmol (2.98 mL)
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Pyrrolidine (Catalyst): 4.0 mmol (10 mol%)
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4-(Dimethylamino)benzoic acid (Co-catalyst): 4.0 mmol (10 mol%)
-
Dichloromethane (DCM): For extraction
Step-by-Step Methodology
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Catalyst Activation: In an oven-dried reaction flask under an inert nitrogen atmosphere, combine pyrrolidine and 4-(dimethylamino)benzoic acid. Place the flask in an oil bath and heat to an internal temperature of 35 °C until a colorless solution forms[4].
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Reagent Addition: To the stirred catalyst solution, sequentially add (±)-citronellal and 37% aqueous formaldehyde via syringe[4].
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Reflux: Increase the bath temperature to 50 °C. Maintain the biphasic mixture at a gentle reflux for exactly 30 minutes. Scientist's Note: Do not exceed 30 minutes, as prolonged heating of the α,β-unsaturated product promotes polymerization.
-
Quench & Workup: Cool the mixture to room temperature and dilute with 20 mL of DCM. Transfer to a separatory funnel. Wash the organic phase sequentially with 40 mL of distilled water and 40 mL of saturated aqueous NaHCO₃[4]. Scientist's Note: The NaHCO₃ wash is critical; it completely neutralizes and removes the 4-DMABA co-catalyst, which would otherwise catalyze degradation during distillation.
-
Extraction & Drying: Extract the combined aqueous layers with additional DCM (3 × 20 mL). Dry the pooled organic phases over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (30 °C, 20 mmHg)[4].
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Purification: Distill the crude light-yellow liquid under reduced pressure using a Vigreux column. The purified 3,7-dimethyl-2-methylene-oct-6-enal will elute as a colorless liquid at 68 °C / 0.3 mmHg [4].
Step-by-step workflow for the scalable synthesis and isolation of Bergamal.
Self-Validation: Analytical Data
To verify the success of the methylenation, perform ¹H NMR (500 MHz, CDCl₃). The disappearance of the alpha-protons of citronellal and the emergence of two distinct vinylic singlets confirm the product[4].
Table 2: Diagnostic ¹H NMR Peaks
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.51 | Singlet | 1H | Aldehyde proton (-CHO) |
| 6.21 | Singlet | 1H | Terminal methylene proton (C=CHₐH_b) |
| 5.97 | Singlet | 1H | Terminal methylene proton (C=CH_aH_b) |
| 5.05 | Multiplet | 1H | Internal alkene proton (C=CH-CH₂) |
| 2.68 | Sextet | 1H | Methine proton (CH-CH₃) |
Olfactory Profile & Industrial Applications
Fragrance formulation
In the flavor and fragrance industry, 3,7-dimethyl-2-methylene-oct-6-enal is commercialized under the trade name Bergamal . It is highly valued for imparting a refreshing, aldehydic, lemon-verbena note with distinct dry orange and petitgrain moieties[3],[5]. Due to its intense relative odor impact, it is typically utilized in perfume compounds at concentrations ranging from 0.1% to 10.0%[3].
Chemical Intermediate & Drug Development
Beyond olfaction, the conjugated α-methylene aldehyde is an exceptional dienophile. As documented in advanced synthetic literature, α-methylene aldehydes readily undergo thermal (4 + 2) Diels-Alder cycloadditions with various dienes to produce highly substituted cyclohexene carboxaldehydes[1]. These cyclic adducts serve as rigid, functionalized scaffolds for the downstream synthesis of complex cyclic ethers, bioactive natural products, and novel pharmaceutical chemotypes.
References
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PubChem. 3,7-Dimethyl-2-methylene-6-octenal, (S)-. National Center for Biotechnology Information. URL:[Link]
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Benohoud, M., Erkkilä, A., & Pihko, P. M. (2010). Organocatalytic α-Methylenation of Aldehydes: Preparation of 3,7-Dimethyl-2-Methylene-6-Octenal. Organic Syntheses, 87, 201-208. URL:[Link]
-
PerfumersWorld. Bergamal: Odour Profile and Applications. URL: [Link]
-
Perfumer & Flavorist. The Search for New Fragrance Ingredients. Allured Business Media. URL:[Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. 3,7-Dimethyl-2-methylene-6-octenal, (S)- | C11H18O | CID 11423795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
